molecular formula C20H26N4O4 B6584863 N-[(2,4-dimethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide CAS No. 1251630-04-2

N-[(2,4-dimethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide

Cat. No. B6584863
CAS RN: 1251630-04-2
M. Wt: 386.4 g/mol
InChI Key: NRDDMRZFVHFHIN-UHFFFAOYSA-N
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Description

“N-[(2,4-dimethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide” is a compound that falls under the category of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives, including “N-[(2,4-dimethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The specific molecular structure of “N-[(2,4-dimethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide” is not provided in the search results.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperidine derivatives include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions . Specific reactions for “N-[(2,4-dimethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide” are not provided in the search results.


Physical And Chemical Properties Analysis

The compound is an off-white powder . It is soluble in non-polar organic solvents but insoluble in water . It is sparingly soluble in ethanol . The molecular weight is 343.38 .

Scientific Research Applications

Antibacterial Activity

The compound’s structure suggests potential antimicrobial properties. Researchers have synthesized novel N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives based on the dithiolopyrrolone scaffold. Some of these compounds exhibit potent antimicrobial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. Notably, compound 7b demonstrated antibacterial efficacy against clinical isolates of MRSA, VRSA, RRSA, and MPRSP . Further investigations could explore its mechanism of action and optimize its antibacterial potential.

Bacterial RNA Polymerase Inhibition

Bacterial RNA polymerase (RNAP) is a validated drug target. Rifamycins, such as rifampin, inhibit bacterial gene transcription by binding to the β-subunits of RNAP. However, the “switch region” of bacterial RNAP has emerged as a new drug binding site. Compound 7b interacts with this switch region, making it a potential lead structure for developing potent bacterial RNAP inhibitors . Investigating its selectivity, toxicity, and binding kinetics would be valuable.

Prostate Cancer Risk

While not directly related to the compound, another study explored the use of 5α-reductase inhibitors (5-ARIs) for lower urinary tract symptoms and prostate cancer risk. Although not specific to VU0623949-1, this research highlights the importance of understanding drug effects. 5-ARIs were associated with reduced prostate cancer risk overall, especially with prolonged exposure. However, the risk did not decrease for tumors with Gleason scores 8-10 . This context underscores the need for comprehensive safety assessments.

Piperidine Derivatives

Considering the compound’s piperidine moiety, it’s worth exploring recent advances in piperidine derivatives. Literature covers substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. Investigating potential applications within these classes could reveal novel therapeutic avenues .

Future Directions

Piperidine derivatives have a significant role in the pharmaceutical industry, and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research could focus on developing more efficient synthesis methods and exploring the potential applications of these compounds in the pharmaceutical industry .

properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4/c1-26-16-5-4-15(17(10-16)27-2)12-21-20(25)14-6-8-24(9-7-14)18-11-19(28-3)23-13-22-18/h4-5,10-11,13-14H,6-9,12H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDDMRZFVHFHIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNC(=O)C2CCN(CC2)C3=CC(=NC=N3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxybenzyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide

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